3-(2-Methoxyethyl)-1,1-dioxo-1lambda6-thiolane-3-carbonitrile
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Overview
Description
3-(2-Methoxyethyl)-1,1-dioxo-1lambda6-thiolane-3-carbonitrile is a chemical compound with a unique structure that includes a thiolane ring, a methoxyethyl group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyethyl)-1,1-dioxo-1lambda6-thiolane-3-carbonitrile typically involves the reaction of a thiolane derivative with a methoxyethyl halide and a cyanide source. The reaction conditions often include the use of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent, such as dimethyl sulfoxide (DMSO) or acetonitrile, at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, can further enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyethyl)-1,1-dioxo-1lambda6-thiolane-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonitrile group to an amine or other functional groups.
Substitution: The methoxyethyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like ammonia or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted thiolane derivatives.
Scientific Research Applications
3-(2-Methoxyethyl)-1,1-dioxo-1lambda6-thiolane-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Methoxyethyl)-1,1-dioxo-1lambda6-thiolane-3-carbonitrile involves its interaction with various molecular targets, such as enzymes and receptors. The compound’s reactivity is influenced by the presence of the thiolane ring, which can undergo ring-opening reactions, and the carbonitrile group, which can participate in nucleophilic addition reactions. These interactions can modulate biological pathways and lead to specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyethyl)-3,3-dialkyl-3,4-dihydroisoquinolines: These compounds share the methoxyethyl group but have a different core structure.
(S)-Metoprolol: Contains a methoxyethyl group and is used as a β-blocker in medicine.
Uniqueness
3-(2-Methoxyethyl)-1,1-dioxo-1lambda6-thiolane-3-carbonitrile is unique due to its combination of a thiolane ring, a methoxyethyl group, and a carbonitrile group. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Properties
Molecular Formula |
C8H13NO3S |
---|---|
Molecular Weight |
203.26 g/mol |
IUPAC Name |
3-(2-methoxyethyl)-1,1-dioxothiolane-3-carbonitrile |
InChI |
InChI=1S/C8H13NO3S/c1-12-4-2-8(6-9)3-5-13(10,11)7-8/h2-5,7H2,1H3 |
InChI Key |
FTLMXBSRNNMEGX-UHFFFAOYSA-N |
Canonical SMILES |
COCCC1(CCS(=O)(=O)C1)C#N |
Origin of Product |
United States |
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